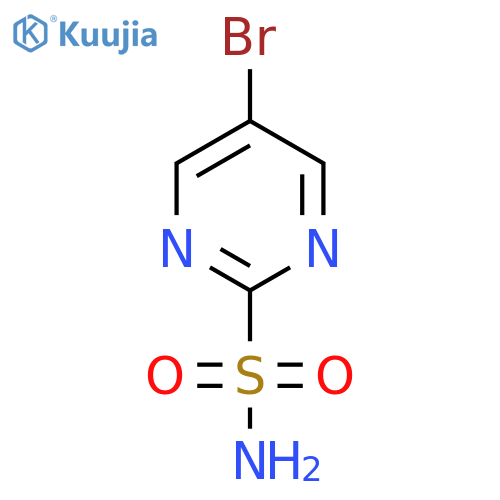

Cas no 1339926-29-2 (5-bromopyrimidine-2-sulfonamide)

5-bromopyrimidine-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-bromopyrimidine-2-sulfonamide

- 2-Pyrimidinesulfonamide, 5-bromo-

-

- MDL: MFCD18902819

- インチ: 1S/C4H4BrN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10)

- InChIKey: MUYDITHJEYRYFR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NC(=NC=1)S(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 216

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 94.3

5-bromopyrimidine-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-275672-0.5g |

5-bromopyrimidine-2-sulfonamide |

1339926-29-2 | 95.0% | 0.5g |

$780.0 | 2025-03-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421994-250mg |

5-Bromopyrimidine-2-sulfonamide |

1339926-29-2 | 98% | 250mg |

¥31802.00 | 2024-08-09 | |

| Enamine | EN300-275672-10.0g |

5-bromopyrimidine-2-sulfonamide |

1339926-29-2 | 95.0% | 10.0g |

$4299.0 | 2025-03-20 | |

| Enamine | EN300-275672-5g |

5-bromopyrimidine-2-sulfonamide |

1339926-29-2 | 5g |

$2235.0 | 2023-09-10 | ||

| Enamine | EN300-275672-0.05g |

5-bromopyrimidine-2-sulfonamide |

1339926-29-2 | 95.0% | 0.05g |

$232.0 | 2025-03-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421994-500mg |

5-Bromopyrimidine-2-sulfonamide |

1339926-29-2 | 98% | 500mg |

¥35532.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421994-1g |

5-Bromopyrimidine-2-sulfonamide |

1339926-29-2 | 98% | 1g |

¥37011.00 | 2024-08-09 | |

| Enamine | EN300-275672-0.25g |

5-bromopyrimidine-2-sulfonamide |

1339926-29-2 | 95.0% | 0.25g |

$494.0 | 2025-03-20 | |

| Enamine | EN300-275672-10g |

5-bromopyrimidine-2-sulfonamide |

1339926-29-2 | 10g |

$3315.0 | 2023-09-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421994-100mg |

5-Bromopyrimidine-2-sulfonamide |

1339926-29-2 | 98% | 100mg |

¥32583.00 | 2024-08-09 |

5-bromopyrimidine-2-sulfonamide 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

5-bromopyrimidine-2-sulfonamideに関する追加情報

Research Brief on 5-Bromopyrimidine-2-sulfonamide (CAS: 1339926-29-2): Recent Advances and Applications

5-Bromopyrimidine-2-sulfonamide (CAS: 1339926-29-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

One of the most notable developments in the study of 5-bromopyrimidine-2-sulfonamide is its role as a building block for the design of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in tumor proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 5-bromopyrimidine-2-sulfonamide derivatives that showed promising activity against EGFR (Epidermal Growth Factor Receptor) mutants, which are often implicated in non-small cell lung cancer (NSCLC).

In addition to its applications in oncology, 5-bromopyrimidine-2-sulfonamide has also been explored for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted the compound's efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that sulfonamide derivatives of 5-bromopyrimidine disrupt bacterial cell wall synthesis, offering a potential new avenue for combating antibiotic resistance. This finding is particularly relevant given the growing global concern over antimicrobial resistance (AMR).

The synthetic pathways for 5-bromopyrimidine-2-sulfonamide have also seen advancements. A 2022 publication in Organic Process Research & Development detailed a novel, scalable method for its synthesis, emphasizing improved yield and purity. This method utilizes a one-pot reaction strategy, reducing the need for multiple purification steps and making the compound more accessible for large-scale pharmaceutical production. Such innovations are critical for accelerating the development of new drugs derived from this scaffold.

Beyond its direct therapeutic applications, 5-bromopyrimidine-2-sulfonamide has been employed as a versatile reagent in chemical biology. Researchers have used it to develop fluorescent probes for studying enzyme kinetics and protein interactions. A recent study in Chemical Communications demonstrated its utility in creating a turn-on fluorescent probe for detecting sulfonamide-binding proteins, which could aid in high-throughput screening for drug discovery.

In conclusion, 5-bromopyrimidine-2-sulfonamide (CAS: 1339926-29-2) continues to be a compound of significant interest in the chemical biology and pharmaceutical industries. Its diverse applications—from kinase inhibition to antimicrobial activity—highlight its potential as a cornerstone in modern drug development. Future research is expected to further explore its derivatives and mechanisms of action, paving the way for innovative therapies. The ongoing optimization of synthetic methods will also enhance its availability for both academic and industrial research.

1339926-29-2 (5-bromopyrimidine-2-sulfonamide) 関連製品

- 53670-04-5((4-Methoxyphenyl)6-(4-methoxyphenyl)-3-pyridinylmethanone)

- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)

- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)

- 2172177-60-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid)

- 1523257-46-6((3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine)

- 171670-07-8(6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid)

- 2680665-76-1(benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate)

- 1214381-05-1(3-phenylpyridine-4-carbaldehyde)

- 2364585-03-3(5-(2-Bromo-3,6-difluorophenyl)oxazole)

- 896334-30-8(8-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)